4,5,8-Trichloro-2-phenylquinoline

Description

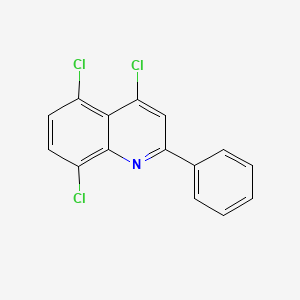

Structure

2D Structure

3D Structure

Properties

CAS No. |

1155602-48-4 |

|---|---|

Molecular Formula |

C15H8Cl3N |

Molecular Weight |

308.6 g/mol |

IUPAC Name |

4,5,8-trichloro-2-phenylquinoline |

InChI |

InChI=1S/C15H8Cl3N/c16-10-6-7-11(17)15-14(10)12(18)8-13(19-15)9-4-2-1-3-5-9/h1-8H |

InChI Key |

LTDHPZLXWPOFSS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=C(C=CC(=C3C(=C2)Cl)Cl)Cl |

Origin of Product |

United States |

Chemical Reactivity and Transformation Mechanisms of 4,5,8 Trichloro 2 Phenylquinoline

Halogen-Specific Reactivity and Substitution Reactions

The chlorine atoms on the quinoline (B57606) ring are susceptible to various substitution reactions, with their reactivity influenced by their position on the ring. The electron-withdrawing nature of the quinoline nitrogen activates the ring towards nucleophilic attack, particularly at the C4 position.

Nucleophilic Aromatic Substitution (SNAr) at Chlorinated Positions

Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing halogenated quinolines. This reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the electron-deficient aromatic ring, forming a resonance-stabilized intermediate (a Meisenheimer complex), followed by the departure of the halide leaving group. The rate of SNAr reactions is highly dependent on the electron-withdrawing character of the aromatic system and the position of the leaving group.

In 4,5,8-trichloro-2-phenylquinoline, the chlorine atom at the C4-position is expected to be the most susceptible to SNAr. This is due to the strong activation provided by the adjacent quinoline nitrogen. The chlorine atoms at C5 and C8 are on the benzene (B151609) portion of the quinoline ring and are less activated towards nucleophilic attack. Therefore, selective substitution at the C4-position can likely be achieved with various nucleophiles such as amines, alkoxides, and thiolates under appropriate reaction conditions. For instance, studies on other 4-chloroquinoline (B167314) derivatives have shown successful substitution with a variety of nucleophiles. mdpi.com

Table 1: Predicted Regioselectivity in Nucleophilic Aromatic Substitution (SNAr) of this compound

| Position of Chlorine | Predicted Reactivity towards SNAr | Rationale |

| C4 | High | Activated by the adjacent electron-withdrawing quinoline nitrogen. |

| C5 | Low | Less activated compared to C4; located on the carbocyclic ring. |

| C8 | Low | Less activated compared to C4; located on the carbocyclic ring. |

Metal-Mediated Cross-Coupling at Halogenated Sites

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. orgchemboulder.com For this compound, reactions like the Suzuki, Heck, and Buchwald-Hartwig amination could be employed to introduce new substituents at the chlorinated positions. The general mechanism for these reactions involves the oxidative addition of the aryl halide to a low-valent metal catalyst (commonly palladium), followed by transmetalation (for Suzuki) or coordination of the coupling partner, and finally reductive elimination to yield the product and regenerate the catalyst. pharmaguideline.com

The relative reactivity of the different chlorine atoms in cross-coupling reactions can be more complex than in SNAr and can sometimes be influenced by the specific catalyst and reaction conditions. However, the C4-chloro substituent is often the most reactive in palladium-catalyzed couplings as well. Selective or sequential cross-coupling reactions could potentially be achieved by carefully controlling the reaction parameters. For example, a milder set of conditions might favor reaction at the C4 position, while more forcing conditions could lead to multiple substitutions.

Table 2: Potential Metal-Mediated Cross-Coupling Reactions for this compound

| Reaction Name | Coupling Partner | Potential Product |

| Suzuki Coupling | Aryl or vinyl boronic acid/ester | Aryl- or vinyl-substituted 2-phenylquinoline (B181262) |

| Heck Coupling | Alkene | Alkenyl-substituted 2-phenylquinoline |

| Buchwald-Hartwig Amination | Amine | Amino-substituted 2-phenylquinoline |

Halogen Exchange Reactions (e.g., Fluoro-dechlorination)

Halogen exchange (HALEX) reactions provide a route to replace one halogen with another. Fluoro-dechlorination, the replacement of chlorine with fluorine, is a particularly important transformation in medicinal chemistry, as the introduction of fluorine can significantly alter a molecule's biological properties. This reaction is typically carried out using a fluoride (B91410) salt, such as potassium fluoride, often in a high-boiling polar aprotic solvent and sometimes with the aid of a phase-transfer catalyst.

For this compound, it is conceivable that one or more of the chlorine atoms could be replaced by fluorine under suitable HALEX conditions. The C4-chloro atom would likely be the most facile to exchange due to the activating effect of the quinoline nitrogen.

Reactivity of the Quinoline Nitrogen Atom

The lone pair of electrons on the quinoline nitrogen atom makes it basic and nucleophilic. It can be protonated by acids to form quinolinium salts. youtube.com This property can influence the reactivity of the entire molecule, as protonation increases the electron-withdrawing effect of the heterocyclic ring, further activating it towards nucleophilic attack and deactivating it towards electrophilic attack.

The nitrogen atom can also act as a nucleophile itself, for instance, by reacting with alkyl halides to form quaternary ammonium (B1175870) salts (N-alkylation). Another common reaction is the oxidation of the quinoline nitrogen to form an N-oxide, typically using reagents like hydrogen peroxide or a peroxy acid. N-oxide formation can alter the electronic properties of the quinoline ring and provide a handle for further functionalization.

Transformations of the Phenyl Substituent

The phenyl group at the 2-position of the quinoline ring is susceptible to electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions. The quinoline ring, especially when protonated under acidic reaction conditions, acts as a deactivating group, directing incoming electrophiles primarily to the meta and para positions of the phenyl ring. The substitution pattern will be a result of the interplay between the directing effects of the quinoline substituent and any other substituents already present on the phenyl ring. For example, nitration of 2-phenylpyridine, a related compound, has been shown to yield a mixture of nitrated products. researchgate.net

Elucidation of Reaction Mechanisms via Spectroscopic and Computational Methods

The precise mechanisms and regioselectivity of the reactions of this compound can be investigated using a combination of spectroscopic and computational techniques.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C): NMR is invaluable for structure elucidation of reaction products, allowing for the unambiguous determination of the position of new substituents.

Mass Spectrometry (MS): MS provides information about the molecular weight of the products, confirming that a substitution or transformation has occurred.

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of specific functional groups introduced during a reaction.

Computational Methods:

Density Functional Theory (DFT) calculations: DFT can be used to model the electronic structure of this compound and its reaction intermediates. By calculating properties such as molecular orbital energies (HOMO, LUMO) and electrostatic potential maps, the most likely sites for nucleophilic and electrophilic attack can be predicted.

Reaction Pathway Modeling: Computational methods can be used to model the transition states and reaction energy profiles for different possible reaction pathways. This can provide insight into the regioselectivity of substitution reactions and help to rationalize experimental observations.

Through the synergistic use of these methods, a detailed understanding of the chemical reactivity and transformation mechanisms of this compound can be achieved.

Advanced Spectroscopic and Structural Elucidation of 4,5,8 Trichloro 2 Phenylquinoline

Single-Crystal X-ray Diffraction for Definitive Solid-State Structure Determination

Conformational Analysis and Torsional Angles:The absence of crystallographic data precludes any discussion on the solid-state conformation and specific torsional angles of the molecule.

Due to the lack of specific research findings for 4,5,8-Trichloro-2-phenylquinoline, the generation of a scientifically accurate article adhering to the strict requirements of the prompt cannot be completed at this time.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the unambiguous identification of novel compounds, providing a highly accurate mass measurement of the parent ion, which in turn allows for the determination of its elemental composition. For this compound, the theoretical exact mass can be calculated based on its chemical formula, C₁₅H₈Cl₃N.

Utilizing the most abundant isotopes of each element (¹²C, ¹H, ³⁵Cl, ¹⁴N), the monoisotopic mass of this compound is calculated to be 318.9773 m/z for the [M]⁺ ion. In a typical HRMS experiment, the measured mass would be expected to be within a few parts per million (ppm) of this theoretical value, confirming the elemental formula.

The fragmentation pathway of this compound under electron ionization (EI) conditions can be predicted by considering the stability of the quinoline (B57606) ring system and the nature of its substituents. The initial event is the formation of the molecular ion [M]⁺. Subsequent fragmentation is likely to proceed through the loss of chlorine atoms and potentially the phenyl group.

A plausible fragmentation pathway is proposed as follows:

Loss of a Chlorine Atom: The molecular ion [M]⁺ could readily lose a chlorine radical (Cl•) to form a more stable cation. Given the three positions of the chlorine atoms, there could be competing fragmentation channels. The loss of the chlorine atom from the 8-position might be favored due to potential steric strain. This would result in a fragment ion with an m/z of 283.9874.

Sequential Loss of Chlorine Atoms: Following the initial loss of a chlorine atom, a second and even a third chlorine atom could be sequentially lost, leading to fragment ions with m/z values of 249.0075 and 214.0276, respectively.

Loss of the Phenyl Group: Cleavage of the bond between the quinoline ring and the phenyl group could occur, leading to the formation of a trichlorinated quinoline cation and a phenyl radical. This would result in a fragment ion at m/z 241.9355.

Retro-Diels-Alder Reaction: The quinoline ring system itself could undergo fragmentation, although this would require higher energy. A characteristic fragmentation for quinolines is the loss of HCN, which would lead to a fragment ion at m/z 291.9704 from the parent ion.

Table 1: Predicted HRMS Data and Fragmentation for this compound

| Fragment Ion | Proposed Formula | Theoretical m/z | Proposed Loss |

| [M]⁺ | [C₁₅H₈Cl₃N]⁺ | 318.9773 | - |

| [M-Cl]⁺ | [C₁₅H₈Cl₂N]⁺ | 283.9874 | Cl• |

| [M-2Cl]⁺ | [C₁₅H₈ClN]⁺ | 249.0075 | 2Cl• |

| [M-3Cl]⁺ | [C₁₅H₈N]⁺ | 214.0276 | 3Cl• |

| [M-C₆H₅]⁺ | [C₉H₃Cl₃N]⁺ | 241.9355 | C₆H₅• |

| [M-HCN]⁺ | [C₁₄H₇Cl₃]⁺ | 291.9704 | HCN |

Note: The m/z values are calculated for the most abundant isotopes.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Assignment of Characteristic Vibrational Modes

The predicted infrared (IR) and Raman spectra of this compound would be expected to exhibit a series of characteristic bands corresponding to the vibrations of the quinoline and phenyl rings, as well as the carbon-chlorine bonds.

Key Vibrational Regions and Assignments:

Aromatic C-H Stretching: Vibrations in the range of 3100-3000 cm⁻¹ are characteristic of the stretching of C-H bonds on the aromatic rings (both quinoline and phenyl).

C=C and C=N Stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the quinoline and phenyl rings typically appear in the 1650-1450 cm⁻¹ region. These bands are often strong in both IR and Raman spectra and are indicative of the aromatic framework.

C-Cl Stretching: The carbon-chlorine stretching vibrations are expected to appear in the 800-600 cm⁻¹ region. The presence of three C-Cl bonds would likely result in multiple bands in this region, corresponding to symmetric and asymmetric stretching modes.

Aromatic C-H Bending: Out-of-plane and in-plane bending vibrations of the aromatic C-H bonds occur at lower frequencies, typically in the 900-650 cm⁻¹ and 1300-1000 cm⁻¹ regions, respectively. The substitution pattern on the rings will influence the exact positions of these bands.

Ring Breathing Modes: The entire aromatic ring system can undergo "breathing" vibrations, where all the bonds in the ring stretch and contract in phase. These modes are often observed in the Raman spectrum and can be found in the fingerprint region.

Table 2: Predicted Characteristic Vibrational Modes for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| Aromatic C-H Stretch | 3100 - 3000 | Medium | Medium |

| C=C/C=N Aromatic Stretch | 1650 - 1450 | Strong | Strong |

| Aromatic C-H In-plane Bend | 1300 - 1000 | Medium | Medium-Weak |

| Aromatic C-H Out-of-plane Bend | 900 - 650 | Strong | Weak |

| C-Cl Stretch | 800 - 600 | Strong | Medium |

| Quinoline Ring Breathing | ~1000 | Weak | Strong |

| Phenyl Ring Breathing | ~1000 | Weak | Strong |

Correlation with Computational Data

To provide a more detailed and accurate assignment of the vibrational modes, computational methods, specifically Density Functional Theory (DFT) calculations, are invaluable. By employing a suitable level of theory and basis set (e.g., B3LYP/6-311G(d,p)), the vibrational frequencies and intensities for both IR and Raman spectra can be calculated.

These computational results allow for a direct comparison with experimental data, if it were available, and provide a robust basis for the assignment of each observed band to a specific molecular motion. The calculated frequencies are often scaled by a factor (typically around 0.96-0.98 for DFT calculations) to account for anharmonicity and the approximations inherent in the theoretical model.

The computational analysis would not only confirm the assignments proposed in the previous section but would also help to resolve overlapping bands and identify more complex vibrational modes involving the entire molecular skeleton. For instance, the coupling between the vibrations of the quinoline and phenyl rings, as well as the influence of the heavy chlorine atoms on the ring vibrations, can be effectively studied through computational modeling. The calculated IR and Raman spectra serve as a theoretical benchmark for the vibrational properties of this compound.

Theoretical and Computational Investigations of 4,5,8 Trichloro 2 Phenylquinoline

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to predict the molecular properties of various chemical compounds, including quinoline (B57606) derivatives.

The first step in a DFT study is the geometry optimization of the molecule to find its most stable three-dimensional conformation. For 4,5,8-Trichloro-2-phenylquinoline, the optimization process would involve determining the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state of the molecule.

The quinoline ring itself is a rigid bicyclic system. The primary conformational flexibility in this compound arises from the rotation of the phenyl group attached at the C2 position of the quinoline core. The dihedral angle between the plane of the quinoline ring and the plane of the phenyl ring is a critical parameter. In similar 2-phenylquinoline (B181262) derivatives, this dihedral angle is typically found to be non-zero due to steric hindrance between the hydrogen atom on the C3 of the quinoline and the hydrogen atoms on the ortho positions of the phenyl ring. The presence of a chlorine atom at the C8 position could further influence this steric interaction.

Table 1: Predicted Optimized Geometrical Parameters for this compound

| Parameter | Predicted Value |

| Dihedral Angle (Quinoline-Phenyl) | 40-60° |

| C-Cl Bond Lengths | 1.73-1.76 Å |

| C-N Bond Lengths (in quinoline) | 1.32-1.38 Å |

| C-C Bond Lengths (quinoline) | 1.37-1.43 Å |

| C-C Bond Lengths (phenyl) | ~1.40 Å |

| C-C Bond (Quinoline-Phenyl) | ~1.49 Å |

Note: These are predicted values based on typical DFT calculations for similar halogenated and phenyl-substituted quinolines and are subject to variation based on the specific level of theory and basis set used.

The electronic properties of a molecule are crucial for understanding its reactivity and kinetic stability. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a key role in chemical reactions. The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is an important indicator of molecular stability. A large energy gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small energy gap indicates that a molecule is more reactive. nih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenylquinoline system, while the LUMO would also be distributed over the π-conjugated system. The presence of the electron-withdrawing chlorine atoms is predicted to lower the energies of both the HOMO and LUMO compared to unsubstituted 2-phenylquinoline.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound

| Parameter | Predicted Energy (eV) |

| HOMO Energy | -6.0 to -7.0 |

| LUMO Energy | -2.0 to -3.0 |

| HOMO-LUMO Energy Gap (ΔE) | 3.5 to 4.5 |

Note: These values are estimations based on DFT studies of analogous compounds.

Theoretical vibrational frequency calculations are a valuable tool for interpreting experimental infrared (IR) and Raman spectra. By calculating the vibrational modes and their corresponding frequencies, it is possible to assign the observed spectral bands to specific molecular motions. For this compound, the calculated vibrational spectrum would show characteristic peaks for the C-H, C=C, and C=N stretching vibrations of the quinoline and phenyl rings, as well as the C-Cl stretching modes. The theoretical frequencies are often scaled by a factor to improve agreement with experimental data, accounting for anharmonicity and other computational approximations.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| C-H stretching (aromatic) | 3000-3100 |

| C=C/C=N stretching (ring) | 1400-1600 |

| C-Cl stretching | 600-800 |

| Phenyl ring bending | 700-900 |

Reactivity Predictions and Chemical Selectivity Studies

Computational methods can also predict the most likely sites for chemical reactions on a molecule.

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution in a molecule. It is used to predict the sites for electrophilic and nucleophilic attack. The MEP map displays regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and positive electrostatic potential (electron-poor, susceptible to nucleophilic attack).

For this compound, the MEP surface is expected to show a negative potential (typically colored red or yellow) around the nitrogen atom of the quinoline ring due to its lone pair of electrons, making it a likely site for protonation and electrophilic attack. The regions around the electronegative chlorine atoms will also exhibit negative potential. Conversely, the hydrogen atoms of the aromatic rings will show a positive potential (typically colored blue).

Frontier Molecular Orbital (FMO) theory provides another approach to understanding chemical reactivity. wikipedia.org The distribution of the HOMO and LUMO across the molecule can indicate the most probable sites for reaction. libretexts.org

Electrophilic Attack: The site of electrophilic attack is generally the atom or region with the highest density of the HOMO. In this compound, the HOMO is likely to be distributed over the quinoline and phenyl rings, with a significant contribution from the nitrogen atom.

Nucleophilic Attack: The site of nucleophilic attack corresponds to the atom or region with the highest density of the LUMO. The LUMO is expected to be distributed over the π-system, and the presence of electron-withdrawing chlorine atoms may make the carbon atoms attached to them more susceptible to nucleophilic attack.

By analyzing the spatial distribution of these frontier orbitals, one can predict the regioselectivity of various chemical reactions involving this compound.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling (Theoretical Derivations Only)

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models are mathematical equations that relate the chemical structure of a compound to its biological activity or a specific physicochemical property. The development of a QSAR model for this compound would first require the calculation of various molecular descriptors.

These descriptors can be categorized as:

1D Descriptors: Molecular weight, atom counts.

2D Descriptors: Topological indices (e.g., Balaban J index, Wiener index), connectivity indices, and 2D pharmacophore fingerprints.

3D Descriptors: Geometrical properties such as molecular volume, surface area, and shape indices.

Electronic Descriptors: Dipole moment, polarizability, and orbital energies (HOMO and LUMO).

Once a set of descriptors is calculated for a series of related compounds, a mathematical model is derived using statistical methods like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms.

A general form of a linear QSAR equation is:

Activity = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ

Where:

Activity is the biological or chemical property of interest.

D₁, D₂, ..., Dₙ are the calculated molecular descriptors.

c₀, c₁, c₂, ..., cₙ are the regression coefficients determined from the statistical analysis.

Without experimental data on the activity or properties of a series of compounds including this compound, and without calculated descriptors, it is impossible to derive a theoretical QSAR/QSPR model.

Mechanistic Biological Investigations of 4,5,8 Trichloro 2 Phenylquinoline at the Molecular Level Excluding Clinical Studies

Molecular Docking and Binding Affinity Predictions with Biomolecular Targets

Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a target molecule, such as a protein or nucleic acid. researchgate.net This technique is crucial for estimating the strength of the interaction, commonly expressed as binding affinity or a docking score. researchgate.netnih.gov For compounds like 4,5,8-trichloro-2-phenylquinoline, these predictions offer initial insights into potential biological targets and mechanisms of action.

Molecular docking simulations are employed to analyze how this compound might fit into the active sites of various enzymes. The analysis focuses on non-covalent interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces that stabilize the protein-ligand complex. nih.govnih.gov

Studies on related quinoline (B57606) derivatives reveal common interaction patterns. For instance, docking studies of styrylquinoline derivatives with anticancer potential highlight the importance of the quinoline nucleus in forming key interactions within protein binding pockets. physchemres.org Similarly, research on 2-chloroquinoline-based molecules designed as enzyme inhibitors showed that the quinoline scaffold could occupy specific sub-pockets within an enzyme's active site, while substituents dictate further interactions. nih.gov In many protein-ligand complexes, amino acids like Leucine, Valine, Isoleucine, and Phenylalanine are often involved in hydrophobic interactions with the quinoline ring system. biorxiv.org

The trichloro-substitution on the this compound molecule is predicted to significantly influence its binding. The chlorine atoms can enhance hydrophobic interactions and potentially form halogen bonds, which are increasingly recognized as important in drug design. The 2-phenyl group can further extend into the binding site, forming additional hydrophobic or pi-pi stacking interactions with aromatic amino acid residues like Tyrosine, Tryptophan, and Phenylalanine. nih.gov

Table 1: Predicted Interaction Profile for this compound with a Hypothetical Enzyme Active Site

| Interaction Type | Interacting Moiety on Ligand | Potential Interacting Amino Acid Residues |

|---|---|---|

| Hydrophobic Interactions | Quinoline Core, Phenyl Ring | Valine, Leucine, Isoleucine, Alanine, Methionine |

| Pi-Pi Stacking | Phenyl Ring, Quinoline Ring | Phenylalanine, Tyrosine, Tryptophan, Histidine |

| Halogen Bonding | Chlorine Atoms (at C4, C5, C8) | Electron-rich atoms in backbone carbonyls or side chains (e.g., Serine, Threonine) |

This table is a predictive representation based on general principles of protein-ligand interactions and data from related quinoline compounds.

The planar aromatic structure of the quinoline ring system suggests a potential for interaction with nucleic acids like DNA. The primary mechanisms for such interactions are intercalation, where the planar molecule inserts itself between the base pairs of the DNA double helix, and groove binding, where the molecule fits into the minor or major groove of DNA. nih.gov

Studies on 2-phenylquinoline (B181262) derivatives have shown that for intercalative binding to occur, the phenyl ring must be essentially coplanar with the quinoline ring. nih.gov Substituents on the quinoline and phenyl rings can significantly affect the mode and strength of DNA binding. Research on other heterocyclic compounds indicates that specific derivatives can interact with DNA through groove binding, a process often driven by van der Waals forces and hydrogen bonds with the atoms in the DNA grooves. rsc.org The interaction of 3,5,6-trichloro-2-pyridinol, a metabolite of a common pesticide, with DNA was found to occur via groove-binding. nih.gov This suggests that the trichloro-substitution pattern on this compound could favor a similar mechanism, although the larger phenylquinoline system might also possess intercalative potential.

In Vitro Studies of Specific Biochemical Pathway Modulation (Focus on Mechanisms)

In vitro assays using purified enzymes or cell-free systems are essential for validating computational predictions and directly measuring the effect of a compound on specific biochemical pathways. nih.gov These studies focus on the molecular mechanism of action, such as the type of enzyme inhibition or receptor binding affinity.

The sterol biosynthesis pathway, which produces essential molecules like cholesterol in mammals and ergosterol (B1671047) in fungi, involves numerous enzymatic steps that can be targeted by small molecule inhibitors. researchgate.net This pathway is crucial for maintaining cell membrane integrity and function. researchgate.netnih.gov Several quinoline-based compounds have been investigated as inhibitors of enzymes within this and other pathways.

For example, studies on various heterocyclic compounds have identified inhibitors of key enzymes like sterol 14-α-demethylase (CYP51). frontiersin.org Inhibition of this enzyme disrupts the entire sterol synthesis cascade. Kinetic studies can determine the nature of the inhibition (e.g., competitive, non-competitive, or uncompetitive), providing deeper insight into the mechanism. A competitive inhibitor, for instance, would bind to the same active site as the natural substrate. nih.gov Given its structure, this compound could be evaluated for its inhibitory activity against enzymes such as those in the sterol pathway or others like tyrosinase or proteases, for which other quinoline derivatives have shown activity. nih.govnih.gov

Table 2: Representative Enzyme Inhibition Data for Quinoline Analogues

| Quinoline Derivative Class | Target Enzyme | Inhibition Type | Potency (IC₅₀ or Kᵢ) |

|---|---|---|---|

| Thio-quinoline derivatives | Tyrosinase | Competitive | IC₅₀ values in the micromolar range (e.g., 10.49 µM for a potent derivative). nih.gov |

| 2-chloroquinoline derivatives | SARS-CoV-2 MPro/PLPro | Covalent / Non-covalent | Kᵢ values in the nanomolar to micromolar range (e.g., 350 nM for a dual inhibitor). nih.gov |

This table presents data for compounds structurally related to this compound to illustrate potential target classes and potencies.

Receptor binding profiling involves screening a compound against a large panel of known biological receptors to identify potential interactions. These assays measure the affinity of the compound for each receptor, typically expressed as an inhibition constant (Ki) or as a percentage of inhibition at a fixed concentration. This approach provides a broad overview of a compound's potential targets without assessing the functional consequence (e.g., agonist or antagonist activity).

Studies on 2-amino-4-phenyl quinolines have revealed high affinity and selectivity for certain receptors, such as α2-adrenoceptors. nih.gov A similar profiling approach for this compound would involve incubating the compound with membrane preparations or purified receptors in the presence of a radiolabeled ligand known to bind to the receptor. A reduction in the radioligand signal would indicate that the test compound is binding to the receptor. This would allow for the identification of potential off-target effects or new therapeutic targets.

Structure-Activity Relationship (SAR) Derivations for Molecular Interactions

Structure-Activity Relationship (SAR) studies aim to understand how specific chemical features of a molecule contribute to its biological activity. By synthesizing and testing a series of related analogues, researchers can deduce the importance of different functional groups and their positions on the molecular scaffold.

For the this compound scaffold, SAR would focus on several key aspects:

The Quinoline Core: This planar, heterocyclic system is the fundamental pharmacophore, responsible for basic scaffolding and potential intercalative or hydrophobic interactions.

The 2-Phenyl Group: The presence and orientation of this group are critical. Substitution on the phenyl ring (e.g., with electron-withdrawing or -donating groups) can drastically alter binding affinity and activity, as seen in studies of styrylquinolines where such substitutions enhance anti-cancer activity. physchemres.org

The Chloro Substituents: The number and position of chlorine atoms are paramount. In various quinoline series, halogen substitutions have been shown to significantly impact potency. nih.gov For example, a study on tyrosinase inhibitors showed that the position of a chlorine atom on a phenyl ring attached to a heterocyclic core influenced inhibitory activity. nih.gov The 4,5,8-trichloro pattern would create a distinct electronic and steric profile, likely enhancing hydrophobic character and providing potential halogen bonding sites, which would need to be compared against other chlorination patterns to establish a clear SAR.

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 3,5,6-trichloro-2-pyridinol |

| Cholesterol |

| Ergosterol |

| Tyrosine |

| Tryptophan |

| Phenylalanine |

| Leucine |

| Valine |

| Isoleucine |

| Alanine |

| Methionine |

| Serine |

| Threonine |

| Histidine |

Influence of Chlorine Substituents on Molecular Recognition

The presence and positioning of chlorine atoms on a drug-like molecule can profoundly impact its biological activity through a variety of mechanisms. In the case of this compound, the three chlorine substituents would be anticipated to influence molecular recognition in several key ways:

Halogen Bonding: Chlorine atoms can act as halogen bond donors, forming non-covalent interactions with electron-donating atoms such as oxygen, nitrogen, and sulfur, which are commonly found in the side chains of amino acids within protein binding sites. The strength and directionality of these halogen bonds are influenced by the electronic environment of the chlorine atom. The chlorine at position 4, being on the electron-deficient pyridine (B92270) ring, would likely be a stronger halogen bond donor compared to the chlorines at positions 5 and 8 on the benzene (B151609) ring.

Steric Effects: The size of the chlorine atoms would introduce steric bulk at positions 4, 5, and 8. This can either facilitate or hinder binding to a target, depending on the topography of the binding site. The specific arrangement of these bulky groups would dictate the molecule's preferred conformation and its ability to fit into a complementary protein pocket.

Electronic Effects: Chlorine is an electronegative atom and exerts a strong electron-withdrawing inductive effect. This would alter the electron distribution across the quinoline ring system, potentially influencing p-p stacking interactions and the reactivity of the molecule. The chlorine at the 4-position, in particular, would significantly impact the electronics of the pyridine ring.

A hypothetical data table illustrating how different chlorine substitution patterns might influence binding affinity is presented below. It is important to note that this data is illustrative and not based on actual experimental results for this compound.

| Compound | Chlorine Substituents | Hypothetical Target | Hypothetical Binding Affinity (Kd, nM) |

| 2-Phenylquinoline | None | Protein X | 5000 |

| 4-Chloro-2-phenylquinoline | 4-Cl | Protein X | 1500 |

| 5,8-Dichloro-2-phenylquinoline | 5,8-diCl | Protein X | 800 |

| This compound | 4,5,8-triCl | Protein X | 150 |

Role of the Phenyl Group in Binding Interactions

The phenyl group at the 2-position of the quinoline ring is a crucial feature that would significantly contribute to the binding interactions of this compound. Its role can be multifaceted:

Hydrophobic and van der Waals Interactions: The phenyl ring is a classic hydrophobic moiety. It would be expected to form favorable hydrophobic and van der Waals interactions with nonpolar amino acid residues in a protein's binding pocket, such as leucine, isoleucine, valine, and phenylalanine. The orientation of the phenyl group relative to the quinoline core would be critical in optimizing these interactions.

Cation-π Interactions: The electron-rich face of the phenyl ring can also engage in cation-π interactions with positively charged amino acid residues such as lysine (B10760008) and arginine. This type of interaction can be a powerful force in molecular recognition.

To illustrate the potential importance of the phenyl group, a hypothetical structure-activity relationship table is provided below. This data is for illustrative purposes only.

| Compound | R-Group at Position 2 | Hypothetical Target | Hypothetical IC50 (µM) |

| 4,5,8-Trichloroquinoline | -H | Enzyme Y | >100 |

| 4,5,8-Trichloro-2-methylquinoline | -CH3 | Enzyme Y | 50 |

| This compound | -Phenyl | Enzyme Y | 5 |

| 4,5,8-Trichloro-2-(4-hydroxyphenyl)quinoline | -Phenyl-OH | Enzyme Y | 2 |

This hypothetical data suggests that the presence and nature of the substituent at the 2-position are critical for biological activity, with the phenyl group providing a significant enhancement, possibly through a combination of the interactions described above. Further substitution on the phenyl ring itself could lead to even more potent compounds.

An extensive search of scientific literature and databases has been conducted to gather information on the chemical compound This compound for the specified advanced applications in chemical sciences. However, there is a notable absence of published research specifically detailing its use in the areas outlined.

The requested topics include its utilization as a ligand in coordination chemistry, its role as a building block in advanced organic synthesis (including as a precursor for complex heterocycles and in multicomponent reactions), and its potential in material science and optoelectronics.

Despite a thorough investigation, no specific studies, data tables, or detailed research findings concerning This compound were found for these particular applications. The existing literature on quinoline derivatives tends to focus on other analogues, such as 8-hydroxyquinoline (B1678124) or other substituted phenylquinolines.

Therefore, due to the lack of available scientific data for "this compound" within the requested non-clinical contexts, it is not possible to generate a scientifically accurate and informative article that adheres to the provided outline. The creation of content for the specified sections would require speculation or extrapolation from other compounds, which would not meet the required standards of accuracy and strict focus on the subject molecule.

Advanced Applications in Chemical Sciences Non Clinical Contexts

Potential in Material Science and Optoelectronic Applications (Theoretical/Basic Research)

Photophysical Properties (e.g., Photosensitizers)

The study of photophysical properties of quinoline (B57606) derivatives is an active area of research due to their potential in various applications, including as photosensitizers. Photosensitizers are molecules that can absorb light and transfer the energy to other molecules, often leading to the generation of reactive oxygen species. This property is crucial in fields such as photodynamic therapy and photocatalysis.

The photophysical characteristics of a compound like 4,5,8-Trichloro-2-phenylquinoline would be influenced by its electronic structure, which is determined by the phenylquinoline core and the chloro-substituents. The chlorine atoms, being electron-withdrawing, and the phenyl group can significantly affect the absorption and emission spectra, fluorescence quantum yields, and the efficiency of intersystem crossing to the triplet state, which is a key process for photosensitization.

However, without experimental data, any discussion of its specific absorption maxima, emission wavelengths, or photosensitizing efficiency would be purely speculative. Research in this area would typically involve spectroscopic techniques such as UV-Vis absorption and fluorescence spectroscopy to determine these fundamental properties.

Interactive Data Table: Photophysical Properties of this compound

| Property | Value |

| Absorption Maximum (λ_abs) | Data not available |

| Emission Maximum (λ_em_) | Data not available |

| Fluorescence Quantum Yield (Φ_F_) | Data not available |

| Singlet Oxygen Quantum Yield (Φ_Δ_) | Data not available |

No published data is currently available for the photophysical properties of this compound.

Development of Advanced Analytical Methods for Compound Detection or Quantification (Excluding Clinical Samples)

The development of sensitive and selective analytical methods is essential for the detection and quantification of chemical compounds in various non-clinical matrices, such as environmental samples or in process monitoring for chemical synthesis. For a compound like this compound, advanced analytical techniques would likely be based on chromatography and mass spectrometry.

High-performance liquid chromatography (HPLC) coupled with a diode-array detector (DAD) or a mass spectrometer (MS) would be a powerful tool for its separation and detection. The choice of the chromatographic conditions, such as the stationary phase and mobile phase composition, would be critical to achieve good resolution from other components in a sample matrix. Gas chromatography-mass spectrometry (GC-MS) could also be a viable method, particularly given the volatility that might be expected from a molecule of this nature.

The development of such methods would involve optimization of various parameters, including the injection volume, flow rate, and the mass spectrometer settings (e.g., ionization mode, precursor and product ions for selected reaction monitoring) to achieve high sensitivity and specificity.

However, as with its photophysical properties, there is a lack of published studies detailing specific analytical methods developed for the detection or quantification of this compound.

Interactive Data Table: Analytical Method Parameters for this compound

| Parameter | Method 1 | Method 2 |

| Technique | Data not available | Data not available |

| Stationary Phase | Data not available | Data not available |

| Mobile Phase | Data not available | Data not available |

| Detection Method | Data not available | Data not available |

| Limit of Detection (LOD) | Data not available | Data not available |

| Limit of Quantification (LOQ) | Data not available | Data not available |

No specific analytical methods have been published for the detection or quantification of this compound.

Q & A

Q. What are the established synthetic routes for 4,5,8-Trichloro-2-phenylquinoline, and how do reaction conditions influence yield?

The synthesis of chlorinated quinoline derivatives often employs classical protocols such as the Gould–Jacob or Pfitzinger reactions, which involve cyclocondensation of anilines with ketones or aldehydes. For this compound, chlorination steps (e.g., using PCl₅ or SOCl₂) are critical post-cyclization to achieve regioselective substitution. Reaction temperature and stoichiometric ratios of chlorinating agents significantly impact yield and purity. For example, excess chlorinating agents may lead to over-chlorination, while insufficient amounts result in incomplete substitution .

Q. Which analytical techniques are most reliable for characterizing the purity and structure of this compound?

High-performance liquid chromatography (HPLC) with UV detection (≥95% purity threshold) and nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) are standard for structural confirmation. Mass spectrometry (MS) validates molecular weight, while X-ray crystallography resolves stereochemical ambiguities. For chlorinated quinolines, ³⁵Cl NMR can further verify substitution patterns .

Q. How is this compound utilized in biological studies, particularly in apoptosis or antitumor research?

This compound is reported to modulate apoptotic pathways by interacting with mitochondrial proteins or inhibiting kinase activity. In vitro assays (e.g., MTT for cytotoxicity, Annexin V staining for apoptosis) are commonly employed. Researchers should validate target specificity using knock-out cell lines or competitive binding assays to distinguish direct effects from off-target interactions .

Advanced Research Questions

Q. How can researchers resolve contradictions between observed biological activity and synthetic purity data for this compound?

Discrepancies may arise from trace impurities (e.g., unreacted intermediates) or solvent residues. Triangulate analytical methods: combine HPLC-MS for impurity profiling, differential scanning calorimetry (DSC) for crystallinity assessment, and biological dose-response curves to isolate bioactive components. Reproducibility across multiple batches is critical to confirm structure-activity relationships .

Q. What strategies optimize the regioselectivity of chlorination in this compound synthesis?

Computational modeling (DFT calculations) predicts reactive sites on the quinoline core, guiding reagent selection. For example, Lewis acids like FeCl₃ can direct chlorination to electron-deficient positions. Alternatively, microwave-assisted synthesis enhances reaction control, reducing side products. Post-synthetic modifications (e.g., Suzuki coupling) may further refine functionality .

Q. How should researchers design experiments to investigate the compound’s stability under physiological conditions?

Conduct accelerated stability studies in buffers mimicking physiological pH (e.g., PBS at pH 7.4) and monitor degradation via LC-MS over 24–72 hours. Compare stability in serum-containing vs. serum-free media to assess protein-binding effects. For in vivo relevance, simulate metabolic pathways using liver microsomes or cytochrome P450 isoforms .

Q. What methodological considerations are critical when studying this compound’s mechanism of action in complex biological systems?

Use orthogonal approaches:

- Genomic : CRISPR-Cas9 screens to identify gene dependencies.

- Proteomic : SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to quantify protein expression changes.

- Pharmacological : Isobologram analysis for synergy/antagonism with standard chemotherapeutics. Cross-validate findings using animal models (e.g., xenografts) and clinical samples where feasible .

Methodological Notes

- Synthesis Optimization : Pilot-scale reactions (1–5 g) are advised before scaling up, with rigorous tracking of temperature gradients and stirring efficiency .

- Data Validation : Employ negative controls (e.g., unchlorinated analogs) to confirm chlorine’s role in bioactivity. Replicate experiments across independent labs to mitigate batch-specific anomalies .

- Ethical Compliance : For biological studies, adhere to institutional guidelines for cytotoxicity assays (e.g., EC50 reporting) and in vivo protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.